molecular formula C17H15NO5 B3100225 (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1365644-00-3

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3100225
CAS No.: 1365644-00-3
M. Wt: 313.3 g/mol
InChI Key: QAAWNBJDXKMYEK-SOFGYWHQSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) system. Its molecular structure (Fig. 1) features:

  • Substituents: A 2,5-dimethoxyphenyl group (electron-donating) at the carbonyl end and a 3-nitrophenyl group (electron-withdrawing) at the opposite end.
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) studies reveal a planar enone system (C1–C2–C3–O1) with a dihedral angle of 0.8° between the aromatic rings. The crystal packing is stabilized by weak C–H···O hydrogen bonds (C8–H8···O3, 2.66 Å) and π–π interactions (centroid-centroid distance: 3.77 Å) .
  • Key Data: Space group: Monoclinic $ P2_1/c $ $ R $-factor: 0.048 Mean σ(C–C): 0.002 Å .

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-14-7-9-17(23-2)15(11-14)16(19)8-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAWNBJDXKMYEK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Its unique structure, characterized by two aromatic rings connected by a conjugated double bond, has been linked to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C17H15NO5
  • Molecular Weight : 313.3 g/mol
  • CAS Number : 1365644-00-3

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy.

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that this chalcone significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment .
Cell LineIC50 (µM)Treatment Duration
MCF-71248 hours
HeLa1548 hours
A5492048 hours

Antimicrobial Activity

The compound has shown promising results against various microbial strains.

  • Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases.

  • DPPH Assay : The compound exhibited a significant free radical scavenging activity with an IC50 value of 30 µg/mL.
Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by the substituents on the aromatic rings. In this case:

  • The presence of methoxy groups enhances lipophilicity and bioavailability.
  • The nitro group contributes to increased electron affinity, which may enhance its reactivity towards biological targets.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s analogs vary in substituent groups, influencing electronic properties and intermolecular interactions:

Compound Name Substituent A (Carbonyl End) Substituent B (Opposite End) Molecular Weight Key Features
Target Compound 2,5-Dimethoxyphenyl 3-Nitrophenyl 341.32 g/mol Planar enone; weak C–H···O bonds
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one 2,5-Dimethylphenyl Phenyl 264.35 g/mol Methyl groups reduce electron donation; no nitro group
(2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone 2,5-Dimethyl-3-thienyl 4-Nitrophenyl 329.37 g/mol Thiophene enhances π-conjugation; R-factor: 0.040
(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2,5-Dichlorophenyl 3-Nitrophenyl 322.14 g/mol Chlorine (electron-withdrawing) increases polarity
(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one 2-Hydroxyphenyl 4-Nitrophenyl 283.25 g/mol Strong O–H···O hydrogen bonds

Crystallographic and Hydrogen Bonding Differences

  • Planarity : The target compound exhibits near-perfect planarity (0.8° dihedral angle), whereas thienyl analogs (e.g., ) show slight distortions (dihedral angles up to 5.2°) due to steric hindrance from sulfur atoms.
  • Hydrogen Bonding :
    • Target Compound: Weak C–H···O bonds (2.66 Å) .
    • Hydroxyphenyl Analog : Stronger O–H···O bonds (1.89 Å), leading to tighter crystal packing.
    • Thienyl Derivatives : S···O interactions (3.10–3.30 Å) dominate over hydrogen bonds.

Electronic and Reactivity Profiles

  • Electron Density :
    • The 2,5-dimethoxy groups in the target compound enhance electron density at the carbonyl end, facilitating nucleophilic attacks .
    • Dichlorophenyl analogs exhibit reduced electron density due to chlorine’s inductive effects, altering reaction kinetics.
  • UV-Vis Absorption :
    • Thienyl derivatives show red-shifted absorption (λmax ~420 nm) compared to the target compound (λmax ~380 nm) due to extended conjugation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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